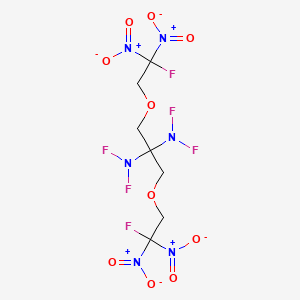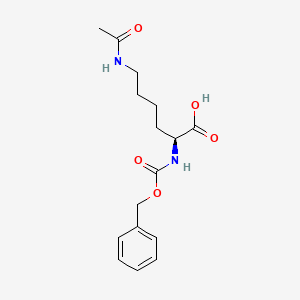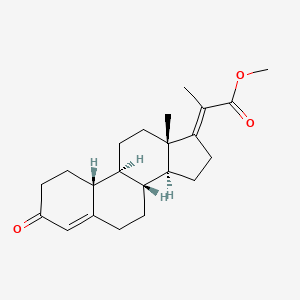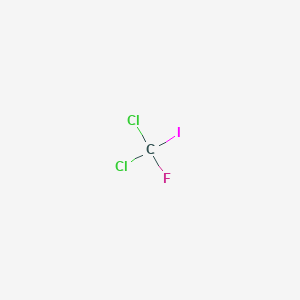![molecular formula C13H20BrNO2 B13417267 N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine CAS No. 434309-60-1](/img/structure/B13417267.png)
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine is an organic compound that features a brominated phenoxy group, an ethyl linkage, and a methoxypropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate 2-(2-bromo-4-methylphenoxy)ethylamine.
Methoxylation: The intermediate is further reacted with 3-methoxypropan-1-ol under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution: Products include various substituted phenoxyethylamines.
Oxidation: Products include corresponding oxides.
Reduction: Products include reduced amines.
Aplicaciones Científicas De Investigación
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, while the ethyl and methoxypropanamine moieties may influence the compound’s overall activity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenoxy group and methoxypropanamine moiety make it particularly interesting for various research applications.
Propiedades
Número CAS |
434309-60-1 |
|---|---|
Fórmula molecular |
C13H20BrNO2 |
Peso molecular |
302.21 g/mol |
Nombre IUPAC |
N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H20BrNO2/c1-11-4-5-13(12(14)10-11)17-9-7-15-6-3-8-16-2/h4-5,10,15H,3,6-9H2,1-2H3 |
Clave InChI |
QMWOQZIEBGTDMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCCNCCCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)


![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
